molecular formula C11H6ClFN4O B2485163 6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 2411221-66-2

6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Katalognummer: B2485163
CAS-Nummer: 2411221-66-2
Molekulargewicht: 264.64
InChI-Schlüssel: ICSHSXBCOUJRKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C11H6ClFN4O and its molecular weight is 264.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Research highlights the potential neuroprotective effects of compounds structurally related to 6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. For instance, a study investigated the neuroprotective impact of NS-7, a compound with a similar structure, on spinal cord ischemia in rabbits. The study demonstrated that NS-7 administered before ischemia and at the onset of reperfusion markedly improved neurological function and reduced histopathological damage, indicating its potential for protecting the spinal cord against ischemic injury (Shi et al., 2005).

Antibacterial Activity

Triazole and triazolo[1,5-a]pyrimidine derivatives, including molecules structurally similar to this compound, have been identified as potent antibacterial agents. A review highlighted the significant antibacterial activity of 1,2,3-triazole and 1,2,4-triazole hybrids against Staphylococcus aureus, including drug-resistant strains. These compounds inhibit crucial bacterial enzymes and efflux pumps, offering a promising avenue for novel antibacterial therapies (Li & Zhang, 2021).

Optoelectronic Applications

Compounds containing pyrimidine and triazolo[1,5-a]pyrimidine scaffolds, akin to this compound, have been extensively explored for their potential in optoelectronic materials. These compounds are integral in the development of luminescent materials, organic light-emitting diodes (OLEDs), and other electronic devices. Research suggests that integrating these compounds into π-extended conjugated systems can lead to novel materials with valuable electroluminescent properties (Lipunova et al., 2018).

Wirkmechanismus

Target of Action

The primary target of EN300-7543449 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

EN300-7543449 interacts with CDK2, inhibiting its activity This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 by EN300-7543449 affects the cell cycle pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, EN300-7543449 prevents this transition, leading to cell cycle arrest. This can result in the death of rapidly dividing cells, such as cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well-tolerated

Result of Action

The primary result of EN300-7543449’s action is the inhibition of cell proliferation . By inhibiting CDK2 and causing cell cycle arrest, EN300-7543449 can lead to the death of rapidly dividing cells. This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .

Eigenschaften

IUPAC Name

6-chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4O/c12-8-5-14-11-15-9(16-17(11)10(8)18)6-1-3-7(13)4-2-6/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSHSXBCOUJRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC=C(C(=O)N3N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.